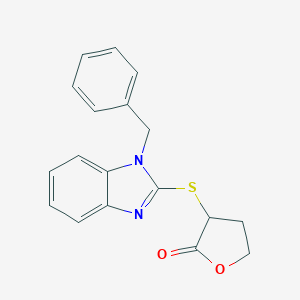
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as DTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent cytotoxicity against cancer cells, especially in breast cancer and lung cancer cell lines. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown promising results in treating neurological disorders such as Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but several studies suggest that it acts by inhibiting the activity of various enzymes and signaling pathways. For instance, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to activate the AMPK signaling pathway, which is involved in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, reducing inflammation, and improving cognitive function. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in treating metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One of the areas of interest is to investigate the potential of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in combination therapy with other anticancer agents. Another area of research is to explore the molecular targets of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and its downstream signaling pathways. Furthermore, the development of novel formulations and delivery systems for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide could enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in animal models and clinical trials could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is a promising compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The synthesis method of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is simple and efficient, and the compound exhibits potent cytotoxicity and anti-inflammatory properties. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has several biochemical and physiological effects, and its low toxicity profile makes it a promising candidate for further preclinical and clinical studies. Finally, the investigation of future directions for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide research could provide valuable insights into its therapeutic potential.
Propriétés
Nom du produit |
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C11H8Cl2N2OS |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(5-9(8)13)6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16) |
Clé InChI |
MHBBSGWHONRJOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270169.png)